molecular formula C8H2Cl2F3NO B1435366 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile CAS No. 1822673-40-4

2,6-Dichloro-4-(trifluoromethoxy)benzonitrile

Cat. No.: B1435366
CAS No.: 1822673-40-4
M. Wt: 256.01 g/mol
InChI Key: RIUBVSNOURTMSQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethoxy)benzonitrile: is a chemical compound with the molecular formula C8H2Cl2F3NO . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms, a trifluoromethoxy group, and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile typically involves the chlorination of 4-(trifluoromethoxy)benzonitrile. One common method includes the following steps:

    Starting Material: 4-(trifluoromethoxy)benzonitrile.

    Chlorination: The starting material is subjected to chlorination using chlorine gas in the presence of a suitable solvent, such as acetic acid, at elevated temperatures (around 60°C).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry: 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: While not a drug itself, this compound is used in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethyl)aniline
  • 2,6-Dichloro-4-(trifluoromethyl)benzonitrile
  • 2,6-Dichloro-4-(trifluoromethoxy)aniline

Comparison:

  • 2,6-Dichloro-4-(trifluoromethyl)aniline and 2,6-Dichloro-4-(trifluoromethyl)benzonitrile are structurally similar but differ in the presence of the trifluoromethoxy group in the former and the trifluoromethyl group in the latter. This difference affects their chemical reactivity and applications.
  • 2,6-Dichloro-4-(trifluoromethoxy)aniline is another closely related compound, differing only by the presence of an aniline group instead of a nitrile group. This structural variation influences their biological activity and industrial uses .

2,6-Dichloro-4-(trifluoromethoxy)benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F3NO/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUBVSNOURTMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C#N)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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